molecular formula C22H23F3N2O5 B514743 ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE

ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE

Cat. No.: B514743
M. Wt: 452.4g/mol
InChI Key: GDKCEFKYECQZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features multiple functional groups, including anilino, ethoxybenzoyl, and trifluoropropanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetylaniline and 2-ethoxybenzoic acid. These intermediates are then subjected to condensation reactions, esterification, and amide formation under controlled conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, ethyl chloroformate, and trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-[(4-ACETYLPHENYL)AMINO]-2-[(2-ETHOXYPHENYL)FORMAMIDO]-3,3,3-TRIFLUOROPROPANOATE include other trifluoropropanoate derivatives and compounds with anilino or ethoxybenzoyl groups.

Uniqueness

What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties. Its trifluoropropanoate moiety, in particular, can enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H23F3N2O5

Molecular Weight

452.4g/mol

IUPAC Name

ethyl 2-(4-acetylanilino)-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C22H23F3N2O5/c1-4-31-18-9-7-6-8-17(18)19(29)27-21(22(23,24)25,20(30)32-5-2)26-16-12-10-15(11-13-16)14(3)28/h6-13,26H,4-5H2,1-3H3,(H,27,29)

InChI Key

GDKCEFKYECQZFT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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